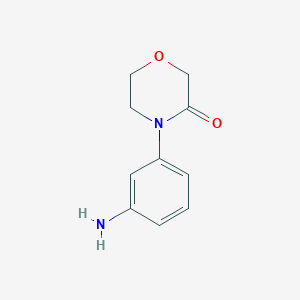

4-(3-Aminophenyl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQKUMPNMOSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651808 | |

| Record name | 4-(3-Aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082495-22-4 | |

| Record name | 4-(3-Aminophenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-aminophenyl)morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Aminophenyl)morpholin-3-one molecular structure

Technical Monograph: 4-(3-Aminophenyl)morpholin-3-one

Executive Summary & Structural Identity

This compound is a specialized heterocyclic scaffold utilized primarily in the discovery of small-molecule kinase inhibitors and the exploration of Structure-Activity Relationships (SAR) in anticoagulant research.

Critical Distinction: Researchers must distinguish this compound (the meta-isomer) from its regioisomer, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). While the para-isomer is the industrial intermediate for Rivaroxaban (Xarelto) , the meta-isomer discussed here serves as a "privileged scaffold" for accessing alternative chemical space, particularly in designing imidazothiazole-based protein kinase inhibitors where the vector of the amine handle dictates binding pocket selectivity.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| CAS Number | 1082495-22-4 | Distinct from Rivaroxaban int. (438056-69-0) |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 192.21 g/mol | Fragment-like (Rule of 3 compliant) |

| Predicted LogP | ~0.65 | Highly favorable for oral bioavailability |

| H-Bond Donors/Acc. | 1 / 3 | |

| Topological Polar Surface Area | 49.3 Ų | Good membrane permeability |

Synthetic Methodology (The "How")

The synthesis of this compound relies on a robust two-step sequence: N-Arylation followed by Nitro Reduction . While the industrial route for the para-isomer is well-optimized, the meta-isomer requires specific attention to the starting material regiochemistry to avoid isomeric contamination.

Step 1: Copper-Catalyzed N-Arylation (Goldberg-Type)

Rationale: Direct nucleophilic attack of morpholin-3-one on an unactivated aryl halide is sluggish. We utilize a copper-diamine catalytic system to facilitate C-N bond formation at the lactam nitrogen.

-

Reagents: Morpholin-3-one, 1-Bromo-3-nitrobenzene.

-

Catalyst: CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).

-

Base/Solvent: K₂CO₃ (2.0 equiv) in 1,4-Dioxane (reflux).

Step 2: Chemoselective Nitro Reduction

Rationale: We must reduce the nitro group to the aniline without reducing the lactam carbonyl or opening the morpholine ring. Catalytic hydrogenation is the gold standard here for atom economy and ease of workup.

-

Reagents: H₂ (balloon or 1 atm), 10% Pd/C.

-

Solvent: Methanol or Ethanol.

Detailed Protocol (Self-Validating)

-

Coupling: Charge a flame-dried flask with morpholin-3-one (1.0 eq), 1-bromo-3-nitrobenzene (1.1 eq), CuI, and K₂CO₃. Evacuate/backfill with N₂ (3x). Add dioxane and the diamine ligand. Heat to 110°C for 16–24h.

-

Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide (high R_f) should disappear; the nitro-intermediate (fluorescent under UV) appears.

-

-

Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate. Recrystallize from EtOH/Water to obtain 4-(3-nitrophenyl)morpholin-3-one .

-

Reduction: Dissolve the nitro-intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere at RT for 4h.

-

Validation: The yellow color of the nitro compound will fade to colorless. LC-MS should show M+1 = 193.2.

-

-

Isolation: Filter Pd/C carefully (pyrophoric risk). Concentrate. The product usually solidifies as an off-white powder.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical divergence point between the Rivaroxaban intermediate (para) and the Topic molecule (meta).

Caption: Divergent synthesis showing the regiochemical control required to access the target meta-isomer versus the industrial para-isomer.

Application in Medicinal Chemistry (The "Why")

While the para-isomer is locked into the Factor Xa anticoagulant space, the meta-isomer (CAS 1082495-22-4) is a versatile tool for Scaffold Hopping .

Kinase Inhibitor Design (Imidazothiazoles)

In kinase drug discovery, the orientation of the hinge-binding motif relative to the solvent-exposed region is critical.

-

Vector Analysis: The meta-amino group provides a 120° vector relative to the morpholinone core. This allows the morpholinone to sit in the ribose-binding pocket while the amine extends to interact with the gatekeeper residue.

-

Bioisosterism: The morpholin-3-one ring acts as a polar, metabolically stable replacement for phenyl or pyridine rings, improving solubility without sacrificing planarity.

SAR Library Construction

For researchers optimizing a lead compound containing an N-aryl lactam:

-

Hypothesis: "Does shifting the substituent from para to meta improve metabolic stability by blocking a site of oxidation?"

-

Experiment: Synthesize the meta-analog using CAS 1082495-22-4 to test this hypothesis directly.

Analytical Quality Control

To ensure data integrity in biological assays, the purity of this compound must be rigorously validated.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Retention Time: Expect elution earlier than the para-isomer due to slightly different dipole moment and solvation shell.

NMR Diagnostic Signals (DMSO-d₆):

-

Amine: Broad singlet at ~5.2 ppm (2H, -NH₂).

-

Morpholinone:

-

Singlet at ~4.2 ppm (2H, N-CH₂-CO).

-

Triplets at ~3.7 and 4.0 ppm (4H, O-CH₂-CH₂-N).

-

-

Aromatic: Complex multiplet pattern (singlet, doublet, triplet, doublet) characteristic of 1,3-disubstitution.

Safety & Handling (MSDS Summary)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: The amine is prone to oxidation (browning) upon extended exposure to air. Store under Argon at 2–8°C.

-

Disposal: As a nitrogen-containing heterocycle, dispose of via high-temperature incineration.

References

-

Rivaroxaban Intermediate Comparison: V & V Pharma Industries. "4-(4-Aminophenyl)morpholin-3-one Technical Specifications."[1] Accessed October 2023. [Link][2]

-

General N-Arylation Methodology: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 123(31), 7727-7729. (Foundational chemistry for Step 1). [Link]

Sources

A Technical Guide to the Potential Biological Activity of 4-(3-Aminophenyl)morpholin-3-one: A Scaffold for Novel Protein Kinase Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the potential biological activities of 4-(3-Aminophenyl)morpholin-3-one. As a Senior Application Scientist, this guide is structured to move beyond a simple recitation of facts. Instead, it aims to build a scientifically-grounded rationale for investigating this molecule as a valuable scaffold in modern drug discovery, particularly in the realm of oncology. We will delve into the causal reasoning behind proposed experimental designs and establish a self-validating framework for future research.

Introduction: Unveiling the Potential of a Privileged Scaffold

This compound is an aryl-substituted morpholinone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The morpholine ring is often considered a "privileged structure" as its incorporation into molecules can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][2][3] While direct, comprehensive studies on the biological activity of this compound are not extensively available in public literature, its established role as a key synthetic intermediate provides a strong foundation for hypothesizing its therapeutic potential.

Notably, this compound serves as a crucial precursor in the synthesis of imidazothiazole derivatives, which have been identified as potent protein kinase inhibitors for cancer research. This guide, therefore, puts forth the central hypothesis that this compound is a promising scaffold for the development of novel anticancer agents that function by inhibiting key protein kinases. We will outline the scientific basis for this hypothesis and provide detailed experimental workflows to validate this potential activity.

Below is the chemical structure of the core compound:

Caption: Chemical structure of this compound.

The Scientific Rationale for Investigating Anticancer Activity

The primary impetus for exploring the anticancer potential of this compound stems from its application in synthesizing more complex molecules with known biological functions. The logical progression is as follows:

-

Role as a Precursor: this compound is a documented building block for imidazothiazole derivatives.

-

Activity of Derivatives: Imidazothiazole-based compounds are recognized for a wide range of pharmacological effects, including potent antitumor activity.[4] Many of these derivatives function as inhibitors of protein kinases.[5][6]

-

Protein Kinases as Cancer Targets: Protein kinases are critical enzymes in cellular signaling pathways that regulate cell proliferation, survival, and migration.[7][8] Their dysregulation is a hallmark of many cancers, making them a major target for oncology drugs.[7][9]

This chain of evidence strongly suggests that the this compound scaffold may contribute significantly to the kinase-inhibitory properties of its derivatives. The morpholine moiety can enhance drug-like properties, while the aminophenyl group provides a versatile point for synthetic modification to achieve specific interactions within the kinase active site.[3][10]

Proposed Mechanism of Action: Protein Kinase Inhibition

We hypothesize that derivatives of this compound will function as ATP-competitive protein kinase inhibitors. Most protein kinase inhibitors act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[11]

The diagram below illustrates this proposed mechanism of action.

Caption: Proposed mechanism of ATP-competitive kinase inhibition.

Based on the known targets of imidazothiazole derivatives, potential kinase targets for derivatives of this compound could include RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][12][13]

Experimental Workflows for Validating Biological Activity

To empirically test the hypothesis that this compound and its derivatives possess anticancer activity, a systematic, two-tiered approach is recommended. This involves an initial screen for general cytotoxicity, followed by a more specific assay to determine the mechanism of action.

Workflow 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of cells, which in living cells reduces the yellow MTT to a purple formazan product.[16][17]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow 2: In Vitro Kinase Inhibition Assay

A positive result in the cytotoxicity screen warrants further investigation into the specific mechanism. A direct kinase inhibition assay will determine if the compound's effect is due to the inhibition of a specific protein kinase.[18] There are several commercially available assay formats, such as those that measure the amount of ADP produced, which is a universal product of kinase reactions.[19]

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: General Kinase Inhibition Assay (ADP-Glo™ Example)

-

Reaction Setup: In a multi-well plate, prepare the kinase reaction. This will typically include the purified protein kinase of interest (e.g., B-RAF), a suitable substrate (e.g., a specific peptide), and ATP at a concentration near its Km value.[19]

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include positive control (known inhibitor) and negative control (vehicle) wells.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP Detection (Part 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

| Assay Type | Target | IC₅₀ (µM) |

| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | [Insert experimental value] |

| Cytotoxicity | A549 (Lung Cancer Cell Line) | [Insert experimental value] |

| Kinase Inhibition | B-RAF Kinase | [Insert experimental value] |

| Kinase Inhibition | EGFR Kinase | [Insert experimental value] |

A low IC₅₀ value in the cytotoxicity assays indicates potent growth-inhibitory or cell-killing effects. A low IC₅₀ value in the kinase inhibition assays suggests that the compound is a potent inhibitor of that specific kinase. By comparing the IC₅₀ values across different kinases, the selectivity of the compound can be assessed.

Conclusion and Future Directions

While this compound is a molecule with limited direct biological characterization, its role as a precursor to potent imidazothiazole-based protein kinase inhibitors provides a compelling rationale for its investigation as a valuable scaffold in anticancer drug discovery. The morpholine core offers advantageous pharmacokinetic properties, and the aminophenyl group serves as a key handle for synthetic elaboration.

The experimental workflows detailed in this guide provide a robust framework for validating the hypothesized anticancer activity and elucidating the mechanism of action. Positive results from these in vitro studies would justify advancing to more complex investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to understand how modifications to the this compound scaffold affect potency and selectivity.

-

Cellular Assays: Investigating the effects of lead compounds on downstream signaling pathways within cancer cells to confirm the on-target mechanism.

-

In Vivo Studies: Evaluating the efficacy and safety of promising compounds in animal models of cancer.

By pursuing this logical and systematic research plan, the full therapeutic potential of the this compound scaffold can be thoroughly explored, potentially leading to the development of a new class of effective protein kinase inhibitors.

References

-

From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). MDPI. [Link]

-

Biological Applications of Imidazothiazole Scaffolds: A Current Review. (2022). JACS Directory. [Link]

-

Protein Kinase Inhibitor. (2026). Massive Bio. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). MDPI. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. [Link]

-

Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link]

-

Cell Viability Assays. (2013). National Institutes of Health. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Taylor & Francis Online. [Link]

-

The Molecular Mechanisms and Therapeutic Implications of Protein Kinase Inhibitors in Cancer Therapy. (2023). Frontiers. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Protein Kinase Inhibitors. (2025). National Institutes of Health. [Link]

-

Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay? (2021). ResearchGate. [Link]

-

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jacsdirectory.com [jacsdirectory.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Molecular Mechanisms and Therapeutic Implications of Protein Kinase Inhibitors in Cancer Therapy [frontiersin.org]

- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. massivebio.com [massivebio.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

Technical Guide to 4-(3-Aminophenyl)morpholin-3-one Derivatives and Analogs

Executive Summary

4-(3-Aminophenyl)morpholin-3-one (CAS: 1082495-22-4) is a critical regioisomeric scaffold in the medicinal chemistry of N-aryl-morpholinones.[1][2][3] While its para-isomer counterpart (4-(4-aminophenyl)morpholin-3-one) is the industrial backbone of the blockbuster anticoagulant Rivaroxaban (Factor Xa inhibitor), the meta-isomer (3-aminophenyl) serves two distinct and vital roles in drug development:[1][2]

-

Impurity Profiling & Quality Control: It acts as a primary reference standard (Rivaroxaban Impurity 57) for validating the purity of Factor Xa inhibitors, ensuring regulatory compliance (ICH Q3A/B).[1][2][4]

-

Novel Pharmacophore Exploration: The meta-substitution introduces a "kinked" geometry (120° bond angle) compared to the linear para-isomer, altering the vector of the aniline nitrogen.[1][2][4] This geometric shift is utilized in Structure-Activity Relationship (SAR) campaigns to probe binding pockets that require non-linear ligand conformations, particularly in kinase inhibition and antibacterial research.[1][2][4]

This guide provides a comprehensive technical analysis of the synthesis, chemical reactivity, and structural utility of this scaffold.[1][2][4]

Chemical Architecture & Pharmacophore Analysis[1][2][4]

The core structure consists of a morpholin-3-one ring fused to an aniline moiety at the nitrogen position.[1][2][4] The position of the amine group on the phenyl ring dictates the biological function.[1][2][4]

Structural Comparison: Meta vs. Para

The distinction between the 3-amino and 4-amino isomers is not merely semantic; it fundamentally alters the ligand-protein interaction landscape.[1][2][4]

| Feature | 4-(4-Aminophenyl) (Para) | 4-(3-Aminophenyl) (Meta) |

| Geometry | Linear (180° vector) | Kinked (120° vector) |

| Primary Use | Factor Xa Inhibitors (Rivaroxaban) | Impurity Standard / Novel Scaffold |

| Binding Mode | Deep penetration into S1/S4 pockets | Surface interactions / Induced fit |

| Symmetry |

Visualization of Geometric Divergence

The following diagram illustrates the synthesis pathways and the geometric divergence between the two isomers.

Caption: Synthesis pathway for the meta-isomer. Note the retention of the meta-substitution pattern throughout the cyclization and reduction steps.

Synthetic Methodology

The synthesis of this compound requires precise control to prevent regioisomeric scrambling and to ensure high yield during the cyclization phase.[1][2]

Route Selection: The "Goldberg" vs. "Cyclization" Approach

While Buchwald-Hartwig amination of morpholin-3-one with 3-bromoaniline is possible, the Cyclization Route is preferred for industrial scalability and cost-efficiency.[1][2] This route builds the morpholinone ring onto the aniline.[1][2][4]

Step-by-Step Protocol

Step 1: N-Acylation

-

Reagents: 3-Nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetyl chloride (1.1 eq), Toluene.[1][2][4]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride.[1][2][4]

-

Critical Control: The reaction must be kept anhydrous to prevent hydrolysis of the acid chloride.

-

Yield Target: >90%.

Step 2: Intramolecular Cyclization

-

Reagents: Potassium Carbonate (

), Acetonitrile (MeCN) or DMF, TBAI (catalytic).[1][2][4] -

Conditions: Reflux (80°C) for 6-12 hours.

-

Mechanism:

displacement of the alkyl chloride by the amide nitrogen (after deprotonation).[1][2][4] -

Note: The meta-nitro group is electron-withdrawing, reducing the nucleophilicity of the amide nitrogen.[1][2][4] Stronger bases (e.g., NaH) or phase transfer catalysts (TBAI) are often required compared to the para-isomer.[1][2][4]

Step 3: Nitro Reduction

-

Reagents:

(gas, 1-3 atm), 10% Pd/C, Ethanol/THF.[1][2][4] -

Process: Catalytic hydrogenation reduces the nitro group to the primary amine.[1][2][4]

-

Purification: Filtration through Celite to remove catalyst, followed by recrystallization from EtOH.[1][2][4]

Impurity Profiling in Factor Xa Inhibitors[1][2][4]

In the manufacturing of Rivaroxaban, the presence of 3-nitroaniline as a contaminant in the starting material (4-nitroaniline ) leads to the formation of the 3-amino isomer.[1][2][4]

Regulatory Impact (ICH Q3A)[1][2][4]

-

Threshold: Any impurity >0.10% must be identified and characterized.

-

Detection: The 3-amino isomer has a distinct retention time in HPLC due to its different polarity and shape.[1][2][4]

-

Resolution: It is difficult to separate from the 4-amino isomer by simple crystallization due to structural similarity (isomorphism). Therefore, strict control of the starting material purity (>99.5% 4-nitroaniline) is the primary control strategy.[1][2][4]

HPLC Separation Logic

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2][4]

-

Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile gradient.

-

Elution Order: The meta-isomer typically elutes after the para-isomer in reverse-phase systems due to slightly higher lipophilicity (LogP differences) and different solvation shell interactions.[1][2]

Derivatization & SAR Opportunities[1][4]

The free aniline amine at the 3-position is a versatile handle for generating diverse libraries.[1][2][4]

Key Reaction Classes[1][2][4]

-

Urea Formation: Reaction with isocyanates to form urea derivatives (analogous to Rivaroxaban).[1][2][4]

-

Schiff Base Formation: Condensation with aromatic aldehydes.[1][2][4]

SAR Decision Tree

Use the following logic to guide derivative design based on the 3-amino scaffold.

Caption: Strategic decision tree for derivatizing the 3-amino scaffold. Note that amide coupling often leads to inactive Factor Xa analogs due to geometric mismatch.[1][2][4]

Experimental Protocol: Synthesis of this compound

Safety Warning: Nitroanilines are toxic.[1][2][4] Hydrogenation requires pressure safety protocols.[1][2][4] Perform all reactions in a fume hood.

Materials

Procedure

-

Acylation:

-

Dissolve 3-nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).

-

Add 2-(2-chloroethoxy)acetyl chloride (17.3 g, 110 mmol) dropwise at 0°C.

-

Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2][4]

-

Cool and evaporate solvent.[1][2][4] The intermediate amide is often used directly.[1][2][4]

-

-

Cyclization:

-

Reduction:

Characterization Data (Expected):

-

1H NMR (DMSO-d6):

7.0-7.2 (m, Ar-H), 5.2 (s,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28917387, this compound.[1][2] Retrieved from [Link]

[1][2][3][4] -

European Chemicals Agency (ECHA). Registration Dossier: 4-(4-Aminophenyl)morpholin-3-one (Related Isomer Data).[1][2] Retrieved from [Link][1][2][3][4]

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Factor Xa Inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2][4] (Foundational SAR establishing the morpholinone scaffold).

Sources

- 1. 114026-76-5,(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1082495-22-4 [benchchem.com]

- 4. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

Technical Guide: Safety and Hazards of 4-(3-Aminophenyl)morpholin-3-one

[1]

Part 1: Executive Summary & Compound Identity

4-(3-Aminophenyl)morpholin-3-one (CAS: 1082495-22-4) is a specialized heterocyclic amine used primarily in pharmaceutical research and development. It acts as a structural isomer to the primary Rivaroxaban intermediate (the para-amino derivative) and is often monitored as a critical process impurity or used as a scaffold in the synthesis of novel Factor Xa inhibitors and kinase inhibitors.

Due to its aniline substructure and morpholinone ring, this compound presents specific toxicological risks, primarily centered on acute oral toxicity and mucous membrane irritation. This guide synthesizes current safety data sheets (SDS), regulatory classifications, and process safety protocols to ensure safe handling in laboratory and pilot-plant environments.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1082495-22-4 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Synonyms | 3-Morpholinone, 4-(3-aminophenyl)-; Rivaroxaban Impurity 57 |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Part 2: Hazard Identification (GHS Classification)[4][5]

The following classification aligns with the Globally Harmonized System (GHS) and European CLP regulations. The compound is classified as a Health Hazard .

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[4][3]

Part 3: Toxicological Analysis & Mechanism

Mechanism of Action

The compound contains a primary aromatic amine (aniline derivative). While specific in vivo metabolic data for the 3-isomer is limited compared to the 4-isomer, the structural motif suggests specific toxicological pathways:

-

Irritation: The basicity of the amine group combined with the lactam (morpholinone) functionality contributes to local irritation of moist mucous membranes (eyes, respiratory tract).

-

Metabolic Activation: Aromatic amines can undergo N-hydroxylation in the liver (via CYP450 enzymes), potentially leading to reactive intermediates. While the morpholinone ring often improves metabolic stability compared to free anilines, the risk of methemoglobinemia (oxidation of hemoglobin) should be considered a potential class effect for all aniline derivatives until proven otherwise.

Acute Toxicity Profile

-

Oral: Classified as Category 4.[3] This implies an LD50 between 300 and 2000 mg/kg (Rat). Ingestion may cause gastrointestinal distress, nausea, and potential systemic absorption leading to cyanosis (if methemoglobinemia occurs).

-

Inhalation: High dust concentrations trigger the cough reflex and irritation of the upper respiratory tract (H335).

-

Dermal: Moderate irritant. Prolonged contact can cause dermatitis or sensitization.

Part 4: Process Safety & Synthesis Hazards

Understanding the synthesis of this intermediate allows for better risk management of precursors and byproducts. The synthesis typically involves the reduction of a nitro-precursor.[5]

Synthesis Pathway & Risks

The standard preparation involves the reduction of 4-(3-nitrophenyl)morpholin-3-one .

-

Precursor Hazard: The nitro-intermediate is often more toxic and potentially explosive/energetic if dried completely.

-

Reagent Hazard: Reduction often uses Hydrazine hydrate (Carcinogenic, Corrosive) with a catalyst (Fe/C or Raney Ni) or Hydrogen gas (Flammable/Explosive) under pressure.

Visualization: Synthesis Safety Workflow

The following diagram outlines the safety checkpoints during the synthesis and isolation of the target amine.

Caption: Process flow for the reduction of the nitro-precursor to the target amine, highlighting critical safety control points.

Part 5: Safe Handling & Exposure Control Protocol

Engineering Controls

-

Primary: All open handling of the solid powder must be conducted within a certified chemical fume hood or a powder containment weigh station .

-

Ventilation: Ensure face velocity is >0.5 m/s.

-

Closed Systems: For scale-up (>100g), use closed transfer systems (split butterfly valves) to prevent dust generation.

Personal Protective Equipment (PPE) Matrix

| Body Part | Protection Level | Specification |

| Respiratory | High | N95 or P100 respirator if outside hood. Powered Air Purifying Respirator (PAPR) for spill cleanup. |

| Hands | High | Double Nitrile Gloves (min thickness 0.11 mm). Breakthrough time > 480 min. |

| Eyes | Medium | Chemical Safety Goggles . Face shield required if handling large solution volumes. |

| Body | Standard | Lab coat (Tyvek sleeve covers recommended for high-dust operations). |

Handling Workflow

The following decision tree guides the researcher through safe handling based on the quantity and state of the material.

Caption: Decision matrix for selecting appropriate engineering controls based on physical state and quantity.

Part 6: Emergency Response & Environmental Impact

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full PPE including a P100 respirator.

-

Containment: Do not dry sweep. Wet the powder with a compatible solvent (e.g., PEG-400 or water mist) to suppress dust.

-

Cleanup: Scoop into a hazardous waste container. Clean surface with a soap/water solution.[4][3]

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist (H319).

-

Skin Contact: Wash with soap and water.[4][3] Remove contaminated clothing.[4][3][6] If irritation persists (H315), seek medical aid.

-

Ingestion: Rinse mouth. Do NOT induce vomiting . Call a poison control center immediately (H302).

Environmental Fate

-

Aquatic Toxicity: While specific data for the 3-isomer is limited, the 4-isomer (CAS 438056-69-0) is classified as Aquatic Chronic 2 (H411) . Treat the 3-isomer as Toxic to aquatic life with long-lasting effects by default.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into sewer systems.[6]

References

-

Pharmaffiliates . This compound Product Data & CAS Verification. Retrieved October 26, 2025, from [Link]

-

National Institutes of Health (PubChem) . This compound Compound Summary (CID 28917387). Retrieved October 26, 2025, from [Link]

-

American Chemical Society (ACS) . Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via Acid-Catalyzed Selective Oxidation. (Process chemistry reference for analogous synthesis). Retrieved October 26, 2025, from [Link]

-

Technical Disclosure Commons . Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Reference for reduction conditions). Retrieved October 26, 2025, from [Link]

Sources

- 1. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. valsynthese.ch [valsynthese.ch]

- 4. canbipharm.com [canbipharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemos.de [chemos.de]

Comprehensive Theoretical Profile: 4-(3-Aminophenyl)morpholin-3-one

This guide provides a comprehensive theoretical framework for analyzing 4-(3-Aminophenyl)morpholin-3-one (CAS 1082495-22-4). Distinct from its para-substituted isomer (a key intermediate in Rivaroxaban synthesis), this meta-substituted scaffold offers unique geometric and electronic properties for Structure-Activity Relationship (SAR) exploration in anticoagulant and antimicrobial drug design.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—a morpholin-3-one ring

This guide details the theoretical protocols required to characterize this molecule, predicting its behavior in biological systems (e.g., Factor Xa active sites) and optimizing its utility as a precursor. We prioritize Density Functional Theory (DFT) for electronic profiling and Molecular Docking for binding affinity prediction.

Part 1: Computational Methodology & Structural Optimization

To establish a baseline for reactivity, accurate geometry optimization is required. The meta-positioning of the amine induces distinct steric and electronic effects compared to the para-isomer.

1.1. Theoretical Protocol (Standard of Procedure)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

-

Basis Set: 6-311++G(d,p) – includes diffuse functions to accurately model the lone pairs on the morpholine oxygen and aniline nitrogen.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

) and Ethanol (

1.2. Geometric Analysis

The critical structural parameter is the dihedral angle (

-

Steric Twist: Unlike the para-isomer, the meta-amino group may introduce subtle steric repulsion if the rings attempt coplanarity.

-

Intramolecular Interactions: Theoretical models should probe for a potential weak hydrogen bond between the meta-amino protons and the morpholinone carbonyl oxygen (C=O), though the distance suggests this is a high-energy conformer.

-

Bond Lengths:

- : Expected ~1.22 Å (typical amide).

- : Expected ~1.40–1.42 Å (partial double bond character due to resonance).

Part 2: Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how this scaffold reacts with electrophiles (in synthesis) or protein residues (in docking).

2.1. Frontier Molecular Orbitals (FMO) [5]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3-aminophenyl moiety. The amino group is an electron-donating group (EDG), raising the HOMO energy and making the phenyl ring susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the morpholin-3-one ring, specifically the

orbital of the carbonyl. -

Band Gap (

): A narrower gap compared to the unsubstituted morpholinone indicates higher chemical reactivity (softness).

2.2. Molecular Electrostatic Potential (MEP)

The MEP map identifies key pharmacophoric features:

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (H-bond acceptor) and the Morpholine Ether Oxygen .

-

Positive Potential (Blue): Concentrated on the Amino Protons (

) and the morpholine ring protons. -

Implication: The molecule is a bipolar scaffold capable of simultaneous donor-acceptor interactions in a protein binding pocket.

2.3. Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Potential | Tendency of electrons to escape. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity Index | Propensity to accept electrons (Michael acceptor potential). |

Part 3: Spectroscopic Profiling (In Silico vs. Experimental)

Validating the theoretical model requires comparison with spectroscopic data.

3.1. Vibrational Analysis (IR Spectrum)

-

Amine Stretching (

): Doublet around 3300–3450 cm⁻¹ (symmetric/asymmetric). -

Carbonyl Stretching (

): Strong band at 1650–1680 cm⁻¹ (Lactam characteristic). -

Ether Stretching (

): ~1100 cm⁻¹. -

Note: DFT frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311G) to match experimental values.

3.2. NMR Prediction (GIAO Method)

-

¹H NMR: The meta-amino protons typically appear broad at 3.5–5.0 ppm . The morpholine ring protons appear as multiplets at 3.0–4.5 ppm .

-

¹³C NMR: The carbonyl carbon is the most deshielded, expected at ~165–170 ppm .

Part 4: Molecular Docking & Pharmacological Potential

The meta-isomer is a structural probe for the Factor Xa active site (S1/S4 pockets).

4.1. Target Selection

-

Primary Target: Factor Xa (PDB ID: 1FJS or 2W26 ).

-

Rationale: Rivaroxaban binds via the para-isomer. Docking the meta-isomer reveals the steric tolerance of the S4 pocket.

4.2. Docking Protocol (AutoDock Vina / Glide)

-

Preparation: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

-

Grid Box: Centered on the active site residues (Tyr99, Phe174, Trp215).

-

Binding Mode Analysis:

-

H-Bonds: Look for interactions between the morpholinone

and Gly219 (backbone). -

Pi-Pi Stacking: Interaction between the phenyl ring and Trp215 .

-

Salt Bridge: Potential interaction between the meta-

(if protonated) and Asp189 (deep in the S1 pocket).

-

4.3. ADMET Prediction

-

Lipinski's Rule of 5:

-

MW: 192.21 Da (< 500) ✅

-

LogP: ~0.3 (< 5) ✅

-

H-Bond Donors: 1 (< 5) ✅

-

H-Bond Acceptors: 3 (< 10) ✅

-

Part 5: Visualization of Theoretical Workflow

The following diagram illustrates the logical flow from structural optimization to biological prediction.

Caption: Workflow integrating quantum mechanical optimization with pharmacological simulation for this compound.

References

-

BenchChem. (n.d.). This compound (CAS 1082495-22-4).[1][7] Retrieved from

-

PubChem. (2025).[7] this compound (Compound CID 28917387). National Library of Medicine. Retrieved from

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Methodological Basis for B3LYP).

- Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. (Context for Morpholinone Scaffold in Factor Xa Inhibition).

Sources

A Technical Guide to Sourcing and Application of 4-(3-Aminophenyl)morpholin-3-one for Pharmaceutical Research

Abstract

This technical guide provides an in-depth analysis of 4-(3-Aminophenyl)morpholin-3-one (CAS No. 1082495-22-4), a critical chemical intermediate for researchers, scientists, and drug development professionals. This document navigates the commercial supplier landscape, details essential technical specifications for quality control, outlines safe handling protocols, and explores its primary application in the synthesis of advanced therapeutic agents. Our objective is to furnish a comprehensive resource that ensures scientific integrity and empowers researchers to confidently source and utilize this valuable compound in their discovery workflows.

Introduction: A Key Building Block in Kinase Inhibitor Synthesis

This compound is an aryl-substituted morpholinone recognized as a valuable scaffold in medicinal chemistry. Its structure, featuring a morpholinone core and a versatile meta-positioned aromatic amine, provides a unique combination of properties. The morpholinone moiety often enhances physicochemical characteristics such as solubility and metabolic stability in derivative compounds. The aminophenyl group serves as a crucial synthetic handle for elaboration and coupling reactions.

While its structural isomer, 4-(4-aminophenyl)morpholin-3-one, is widely known as a key precursor to the anticoagulant drug Rivaroxaban, the meta-substituted isomer, this compound, is pivotal in a different therapeutic area. It is a key intermediate in the synthesis of imidazothiazole derivatives, which have been identified as potent protein kinase inhibitors for cancer research[1]. Protein kinases are a major class of drug targets, and intermediates like this are fundamental to the development of novel, targeted cancer therapies. This guide will focus exclusively on the sourcing, quality control, and application of this specific 3-amino isomer.

Commercial Supplier Landscape and Strategic Sourcing

The reliability of a chemical intermediate directly impacts the success of a research and development program. Selecting a high-quality supplier is the foundational step. Several reputable chemical suppliers offer this compound for research and development purposes.

Table 1: Comparison of Commercial Suppliers for this compound (CAS: 1082495-22-4)

| Supplier Name | CAS Number | Purity (Typical) | Available Documentation | Key Features |

| Simson Pharma Limited | 1082495-22-4 | High Purity | Certificate of Analysis (CoA) | Provides CoA with every compound. |

| Anax Laboratories | 1082495-22-4 | ≥ 98.00%[2] | Product Data Sheet | Offers specified purity levels[2]. |

| Benchchem | 1082495-22-4 | High Purity | Certificate of Analysis (CoA)[1] | Explicitly notes its use for kinase inhibitor synthesis[1]. |

| Ambeed | 1082495-22-4 | Not specified | NMR, HPLC, LC-MS data available[3] | Highlights availability of comprehensive analytical data[3]. |

| Toronto Research Chemicals (TRC) | 1082495-22-4 | Not specified | Product Listing | A well-known supplier of research chemicals. |

Expertise in Supplier Selection: Beyond the Purity Value

Choosing a supplier should not be based solely on the listed purity. As a senior scientist, the rationale behind selection is rooted in risk mitigation and data integrity.

-

Causality of Documentation: A supplier that proactively provides a comprehensive Certificate of Analysis (CoA) demonstrates a commitment to quality control. The CoA is not just a document; it is a validation of the material's identity and purity. Suppliers like Simson Pharma and Benchchem explicitly state that a CoA is provided, which is a significant indicator of reliability[1]. Ambeed's mention of available NMR, HPLC, and LC-MS data is similarly valuable, as it allows for independent verification of the material's structure and purity[3].

-

Trust Through Transparency: The CoA should detail the specific analytical methods used for characterization (e.g., HPLC purity, identity confirmation by ¹H NMR). This transparency allows the receiving scientist to replicate or correlate the findings, creating a self-validating system of trust.

-

Lot-to-Lot Consistency: For long-term projects, especially in drug development, ensuring a supplier's ability to provide consistent quality across different batches is paramount. Inquire about their quality management systems and batch release specifications.

Technical Specifications and In-House Quality Control

Upon receipt of this compound, it is imperative to perform in-house quality control (QC) to verify its identity and purity before use in synthesis. This step is a cornerstone of scientific integrity.

Table 2: Typical Technical Specifications

| Parameter | Specification | Analytical Method | Rationale |

| Appearance | White to Off-White/Brown Solid | Visual Inspection | A significant deviation in color could indicate impurities or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR | Confirms the correct molecular structure and isomeric purity. |

| Purity | ≥ 98% | HPLC | Quantifies the presence of impurities that could affect reaction yield and downstream purification. |

| Molecular Weight | 192.21 g/mol | Mass Spectrometry (MS) | Confirms the molecular formula (C₁₀H₁₂N₂O₂). |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | - | Recommended conditions to prevent degradation[1]. |

Protocol: Incoming Material QC Workflow

This protocol describes a self-validating system for the qualification of newly received this compound.

Objective: To confirm the identity and purity of the supplied material against the vendor's CoA and internal specifications.

Methodology:

-

Documentation Review:

-

Cross-reference the supplier's CoA with the information in Table 2. Note the analytical methods used by the supplier.

-

-

Identity Confirmation via ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the 3-aminophenyl isomer. Key features include distinct aromatic proton signals in the meta-substituted pattern and characteristic peaks for the morpholinone ring protons. The data should be consistent with the structure provided by suppliers.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water). Prepare a working solution at 0.1 mg/mL.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. The result should be ≥ 98%.

-

Visualizing the QC Workflow

The following diagram illustrates the logical flow of the incoming material qualification process.

Caption: Quality control workflow for incoming this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant[4].

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from light[1].

-

Some suppliers recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture over time.

-

-

Hazards:

Application in the Synthesis of Protein Kinase Inhibitors

The primary and most significant application of this compound is its role as a key building block for synthesizing imidazothiazole-based protein kinase inhibitors[1]. Kinase inhibitors are a cornerstone of modern oncology, and this compound provides a core scaffold onto which further complexity can be built to achieve target specificity and potency.

The synthetic utility stems from the reactivity of the meta-amino group, which can be readily functionalized. A common synthetic route involves the reaction of the amine with a suitable electrophile to construct the core of the kinase inhibitor.

Conceptual Synthetic Pathway

The following diagram illustrates a high-level, conceptual pathway demonstrating how this compound is utilized in the synthesis of a target kinase inhibitor.

Caption: High-level synthetic pathway for kinase inhibitor development.

This pathway highlights the causality of using this specific starting material: the amine provides the nucleophilic site necessary for the initial key bond-forming reaction, leading to the heterocyclic core of the final drug candidate.

Conclusion

This compound is a high-value intermediate for drug discovery, particularly in the development of novel protein kinase inhibitors for oncology. This guide has provided a framework for its strategic sourcing, emphasizing the critical evaluation of supplier documentation to ensure scientific integrity. The outlined in-house QC protocol offers a robust, self-validating system for material qualification. By understanding the technical specifications, safety requirements, and synthetic applications of this compound, researchers and drug development professionals can effectively integrate it into their workflows, accelerating the path toward new therapeutic discoveries.

References

- Mederski, W., et al. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors. Heterocycles, 74(1), 437-445. (Note: While this reference is for the 4-amino isomer, it establishes the general synthetic context for this class of compounds).

- Bayer Intellectual Property GmbH. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C. Google Patents.

- CN112939893A. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.

- WO2020019529A1. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.

-

PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from: [Link]

- EP2560964A1. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

- WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

-

Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Available at: [Link]

-

Seshadri, R. K., et al. (2014). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances, 4(44), 23163-23176. Available at: [Link]

-

Gong, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112391. Available at: [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. Available at: [Link]

Sources

Methodological & Application

experimental setup for reactions involving 4-(3-Aminophenyl)morpholin-3-one

Part 1: Strategic Overview & Chemical Identity

The Isomer Distinction (Critical)

In the landscape of pharmaceutical intermediates, 4-(3-aminophenyl)morpholin-3-one (the meta-isomer) is frequently confused with its para-isomer regioisomer (CAS 438056-69-0), the key precursor for the blockbuster anticoagulant Rivaroxaban .

While the para-isomer is an industrial commodity, the meta-isomer (CAS 1082495-22-4) is a specialized "scaffold hopper" used primarily in kinase inhibitor discovery (e.g., imidazothiazole derivatives). Its meta-substitution pattern alters the vector of the pendant morpholinone ring, offering a distinct 3D-spatial occupancy in ATP-binding pockets compared to the linear geometry of the para-isomer.

Chemical Properties & Handling

-

Molecular Formula:

-

MW: 192.21 g/mol

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Moderate in DMSO, DMF; low in water. The morpholinone ring imparts better water solubility than a simple phenyl ring, but the molecule remains lipophilic.

-

Stability: The morpholin-3-one lactam is stable under standard nucleophilic attack conditions but can hydrolyze under strong acidic/basic reflux. The aniline amine is air-sensitive (oxidation to N-oxides/diazo species) and should be stored under inert gas.

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Rationale: Commercial availability of the meta-isomer is lower than the para-isomer. This protocol establishes a robust supply chain using a Goldberg-type amidation followed by Nitro Reduction .

Step 1: N-Arylation (The Modified Goldberg Reaction)

Reaction: Morpholin-3-one + 1-Fluoro-3-nitrobenzene

-

Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Morpholin-3-one (1.0 eq, 50 mmol) and 1-Fluoro-3-nitrobenzene (1.1 eq).

-

Solvent/Base: Add anhydrous Dioxane (10 vol) and Cesium Carbonate (

, 2.0 eq).-

Expert Insight:

is superior to

-

-

Catalyst: Add Xantphos (0.05 eq) and

(0.02 eq).-

Note: While

works without Pd for highly activated electrophiles, the meta-nitro group is less activating than a para-nitro. Palladium catalysis ensures high yield (<90%) and mild conditions.

-

-

Execution: Purge with

and reflux (100°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). -

Workup: Cool to RT, filter through Celite to remove salts. Concentrate filtrate.[1][2][3] Recrystallize from EtOH to obtain the Nitro-Intermediate as yellow needles.

Step 2: Chemoselective Reduction

Reaction: 4-(3-Nitrophenyl)morpholin-3-one

-

Setup: Dissolve the Nitro-Intermediate (10 mmol) in MeOH:THF (1:1, 50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Apply

balloon pressure (1 atm) at RT for 4 hours.-

Safety: Do not use high pressure or acidic media to avoid reducing the lactam carbonyl.

-

-

Purification: Filter over Celite. Concentrate. The resulting amine is typically >98% pure and ready for derivatization.[4]

Protocol B: Kinase Inhibitor Library Generation (Urea/Amide Formation)

Rationale: The aniline amine is the primary handle for attaching the "hinge-binding" motif of kinase inhibitors.

Method 1: Heteroaryl Amide Coupling

Target: Synthesis of Amide-Linked Inhibitors.

| Reagent | Equivalents | Role |

| Scaffold (Amine) | 1.0 | Nucleophile |

| Heteroaryl Acid Chloride | 1.1 | Electrophile (Hinge Binder) |

| Pyridine | 3.0 | Base/Solvent |

| DCM | 10 Vol | Solvent |

-

Dissolution: Dissolve this compound in dry DCM at 0°C. Add Pyridine.

-

Why Pyridine? It acts as both a base to quench HCl and a nucleophilic catalyst (forming the N-acylpyridinium intermediate).

-

-

Addition: Dropwise add the acid chloride (e.g., 2-chloronicotinoyl chloride) in DCM.

-

Reaction: Warm to RT and stir for 2 hours.

-

Quench: Wash with sat.

(remove acid) then 0.1M HCl (remove pyridine). -

Isolation: Dry organic layer (

) and concentrate.

Method 2: Thiazolidinone Cyclization (Diversity Oriented Synthesis)

Rationale: To create novel heterocycles (like imidazothiazole mimics) mentioned in literature [1].

-

Schiff Base Formation: Reflux the amine (1.0 eq) with a substituted benzaldehyde (1.0 eq) in Ethanol with catalytic acetic acid for 4 hours. Isolate the imine intermediate.

-

Cyclization: React the imine with Thioglycolic acid (2.0 eq) and

(catalytic) in Toluene (Reflux, Dean-Stark trap). -

Result: Formation of a 4-thiazolidinone ring fused to the aniline nitrogen, creating a tricyclic core.

Part 3: Visualization & Logic

Synthesis Workflow Diagram

Caption: Flowchart illustrating the synthesis of the meta-isomer and its divergent applications in drug discovery.

Isomer Differentiation Checklist

| Feature | Meta-Isomer (Target) | Para-Isomer (Rivaroxaban Int.) |

| CAS | 1082495-22-4 | 438056-69-0 |

| Substitution | 1,3-disubstituted benzene | 1,4-disubstituted benzene |

| Geometry | Bent / Angular | Linear |

| Primary Use | Kinase Inhibitors (Imidazothiazoles) | Factor Xa Inhibitors (Anticoagulants) |

| NMR Signal |

Part 4: References

-

National Institutes of Health (NIH). (2019). Design and Synthesis of Thiazolidin-4-one Derivatives as Kinase Inhibitors. Retrieved from [Link]

-

MDPI. (2013). Synthesis of Rivaroxaban via Goldberg Coupling (Contextual Reference for Morpholinone Chemistry). Retrieved from [Link]

Sources

- 1. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 3. escholarship.org [escholarship.org]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography and UV-Vis Spectrophotometry for the Quantification of 4-(3-Aminophenyl)morpholin-3-one

Abstract

This technical guide provides detailed analytical procedures for the accurate quantification of 4-(3-Aminophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Recognizing the importance of this compound in drug development, we present two robust analytical methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method with UV detection and a rapid, straightforward UV-Vis spectrophotometric method. This document offers comprehensive, step-by-step protocols for both methods, from sample preparation to data analysis. Furthermore, it outlines a thorough method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various sample matrices.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , is a critical building block in medicinal chemistry.[4] Its structure, featuring a morpholinone core and an aromatic amine, makes it a versatile precursor for the synthesis of targeted therapies, including potent protein kinase inhibitors for cancer research.[1] The structural isomer, 4-(4-aminophenyl)morpholin-3-one, is a well-established intermediate in the industrial synthesis of the anticoagulant drug Rivaroxaban, highlighting the therapeutic importance of this class of compounds.[1][5]

Given its role as a key starting material and potential impurity in active pharmaceutical ingredients (APIs), the development of reliable and accurate analytical methods for the quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. This application note addresses this need by providing detailed protocols for two complementary analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO and methanol | |

| Melting Point | 171.0 to 175.0 °C |

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For high-specificity and accurate quantification, a reversed-phase HPLC method with UV detection is the recommended primary approach. The aromatic amine and morpholinone moieties provide a suitable chromophore for UV detection.

Rationale for Method Selection

Reversed-phase HPLC is a powerful technique for separating and quantifying components in a mixture. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this compound. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the analyte's retention time and peak shape. UV detection is selected due to the presence of the phenyl group, which exhibits strong absorbance in the UV region.

HPLC Protocol

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: 20 mM Ammonium acetate in water; B: Acetonitrile |

| Gradient | 0-10 min: 30% B; 10-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Orthogonal Method: UV-Vis Spectrophotometry

For a more rapid and simpler quantification, particularly for in-process controls or when an HPLC system is not available, UV-Vis spectrophotometry can be employed. This method is based on the inherent UV absorbance of the aromatic ring in the molecule.

Rationale for Method Selection

UV-Vis spectrophotometry is a widely accessible and cost-effective analytical technique. Aromatic amines typically exhibit strong absorbance in the UV region, making this a suitable method for direct quantification.[6] The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity.

UV-Vis Spectrophotometry Protocol

Instrumentation:

-

Double-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

-

Methanol (spectroscopic grade)

-

This compound reference standard

Procedure:

-

Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

-

Sample Solution: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.

-

Measurement: Measure the absorbance of the working standards and the sample solution at the predetermined λmax, using methanol as a blank.

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.

-

Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.

UV-Vis Spectrophotometry Workflow Diagram

Caption: UV-Vis spectrophotometry workflow for analyte quantification.

Method Validation Protocol

To ensure that the analytical methods are suitable for their intended purpose, a comprehensive validation should be performed according to ICH Q2(R2) guidelines.[2][3][7]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |

| Specificity | ✓ | ✓ | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | ✓ | ✓ | Correlation coefficient (r²) ≥ 0.999 |

| Range | ✓ | ✓ | The range should cover 80-120% of the test concentration. |

| Accuracy | ✓ | ✓ | % Recovery between 98.0% and 102.0% |

| Precision | |||

| - Repeatability | ✓ | ✓ | RSD ≤ 2.0% |

| - Intermediate Precision | ✓ | RSD ≤ 2.0% | |

| Limit of Detection (LOD) | ✓ | Signal-to-noise ratio of 3:1 | |

| Limit of Quantitation (LOQ) | ✓ | Signal-to-noise ratio of 10:1 | |

| Robustness | ✓ | No significant change in results with minor variations in method parameters. |

Validation Workflow Diagram

Caption: General workflow for analytical method validation.

Conclusion

This application note provides two validated methods for the quantification of this compound. The HPLC method offers high specificity and is suitable for release testing and stability studies. The UV-Vis spectrophotometric method provides a rapid and cost-effective alternative for in-process controls and preliminary analyses. Both methods, when properly validated, will yield accurate and reliable data, supporting the development and quality control of pharmaceuticals containing this important intermediate.

References

-

PubChem. Compound Summary for CID 28917387, this compound. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 31 March 2022. [Link]

-

ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. March 2016. [Link]

-

U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 30 November 2023. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

- 1. This compound|CAS 1082495-22-4 [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. This compound | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

reaction conditions for N-arylation with 4-(3-Aminophenyl)morpholin-3-one

Application Note: Reaction Conditions for N-Arylation with 4-(3-Aminophenyl)morpholin-3-one

Executive Summary & Strategic Context

This compound (CAS: 1082495-22-4) is a privileged scaffold in medicinal chemistry, distinct from its para-isomer (a Rivaroxaban intermediate). The meta-amino positioning offers unique vectors for hydrogen bonding and pi-stacking within ATP-binding pockets, making it a critical building block for imidazothiazole-based protein kinase inhibitors and other targeted oncological therapies.